
3-(4-ethoxy-3-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethoxy-3-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family, which has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound has been extensively studied for its potential applications in various scientific research fields, including drug discovery, cancer research, and material science.
作用机制
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. In addition, this compound has also been found to induce DNA damage and inhibit angiogenesis, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to exhibit excellent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been found to exhibit excellent fluorescence and photoluminescence properties, making it a potential candidate for the development of optoelectronic devices.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-ethoxy-3-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity against cancer cells. This compound has been found to exhibit excellent anticancer activity with low toxicity towards normal cells. In addition, this compound is relatively easy to synthesize, making it a potential candidate for large-scale production.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its activity and selectivity towards cancer cells.
未来方向
There are many future directions for the research on 3-(4-ethoxy-3-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One of the most promising directions is the development of this compound as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its activity and selectivity towards cancer cells.
In addition, this compound has also shown potential applications in material science, where it can be used for the development of optoelectronic devices. Further studies are needed to fully understand the fluorescence and photoluminescence properties of this compound and to optimize its performance in optoelectronic devices.
Overall, this compound is a promising compound that has the potential to make significant contributions to various scientific research fields. Further studies are needed to fully understand its properties and to optimize its applications in these fields.
合成方法
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 3-(4-ethoxy-3-methoxyphenyl)-5-amino-1,2,4-oxadiazole with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired compound with high yield and purity.
科学研究应用
3-(4-ethoxy-3-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific research fields. In drug discovery, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been studied for its potential applications in material science, where it has been found to exhibit excellent fluorescence and photoluminescence properties, making it a potential candidate for the development of optoelectronic devices.
属性
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-3-21-13-7-6-11(9-14(13)20-2)15-18-16(22-19-15)12-5-4-8-17-10-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACGLKCDLHWTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

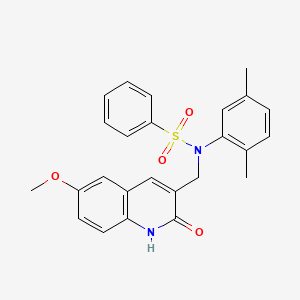
![N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7702438.png)
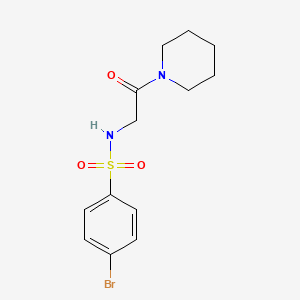

![N-(4-butylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702465.png)
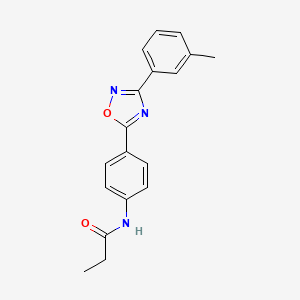
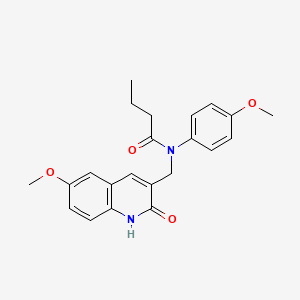

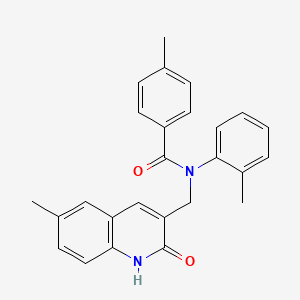
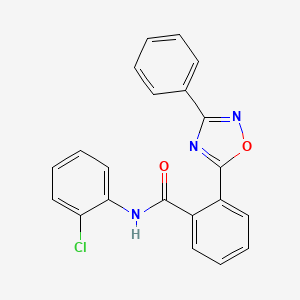
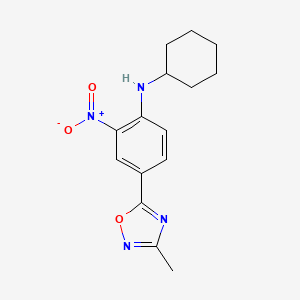

![3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702533.png)
